molecular formula C8H12N2O2S B13561974 Ethyl 3-(2-aminothiazol-5-yl)propanoate

Ethyl 3-(2-aminothiazol-5-yl)propanoate

Cat. No.: B13561974
M. Wt: 200.26 g/mol
InChI Key: GCPIRUPPKTXRRY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate typically involves the reaction of ethyl acetoacetate with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The reaction conditions usually involve heating the reactants in ethanol with a base such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of thiazole derivatives, including ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, they can interact with receptors, either activating or inhibiting their signaling pathways .

Comparison with Similar Compounds

Ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

These compounds share the thiazole ring structure but differ in their functional groups and specific biological activities. The uniqueness of ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate

InChI

InChI=1S/C8H12N2O2S/c1-2-12-7(11)4-3-6-5-10-8(9)13-6/h5H,2-4H2,1H3,(H2,9,10)

InChI Key

GCPIRUPPKTXRRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CN=C(S1)N

Origin of Product

United States

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